2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N,6-dimethyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-3-5(9-2)6(11(12)13)7(8)10-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSGBJKJSNTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467493 | |
| Record name | 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182257-03-0 | |
| Record name | 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Chloro-6-methylpyridine Derivatives
The foundational step in synthesizing 2-chloro-N,6-dimethyl-3-nitropyridin-4-amine involves nitrating 2-chloro-6-methylpyridine precursors. A mixed acid system (65% HNO₃ and concentrated H₂SO₄) at 0–20°C introduces the nitro group at the 3-position, yielding 2-chloro-6-methyl-3-nitropyridine as the primary intermediate. This reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing chloro group directs nitration to the meta position. Industrial protocols scale this step using continuous-flow reactors, achieving 95–98% conversion rates.
Amination at the 4-Position
The nitro-activated intermediate undergoes amination at the 4-position using dimethylamine. In laboratory settings, nucleophilic aromatic substitution (NAS) is performed in dimethylformamide (DMF) at 80–110°C, with 1.2–1.5 equivalents of dimethylamine hydrochloride. Microwave-assisted reactions reduce processing time to 30 minutes while maintaining yields of 75–85%. Industrial plants employ gas-phase amination with dimethylamine under pressurized conditions (3–5 bar) to enhance reaction kinetics.
Industrial Production Methods
Large-Scale Nitration
Industrial nitration utilizes cascade reactors with temperature-controlled zones (0–20°C) and in-line quenching systems. A typical batch processes 200 kg of 2-chloro-6-methylpyridine, yielding 290–310 kg of 2-chloro-6-methyl-3-nitropyridine (95–98% purity). Residual isomers (e.g., 5-nitro derivatives) are minimized to <2% through precise stoichiometric control.
Continuous-Flow Amination
Post-nitration, the intermediate is fed into a continuous-flow amination reactor. Dimethylamine gas is introduced at 100°C under turbulent flow, achieving 85–90% conversion within 10 minutes. Unreacted dimethylamine is recycled via distillation, reducing waste by 40% compared to batch processes.
Optimization of Reaction Parameters
Nitration Efficiency
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HNO₃ Concentration | 60–65% | Maximizes nitration selectivity |
| H₂SO₃ Ratio | 1:3 (HNO₃:H₂SO₄) | Prevents over-nitration |
| Temperature | 15–20°C | Balances reaction rate and byproduct formation |
Exceeding 65% HNO₃ promotes di-nitration, while temperatures >25°C accelerate hydrolysis of the chloro substituent.
Amination Kinetics
Amination yields correlate strongly with solvent polarity. Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity, whereas protic solvents (e.g., ethanol) reduce conversion by 30–50%. Catalytic additives like Cu(I) iodide (5 mol%) improve regioselectivity, directing amination exclusively to the 4-position.
Analytical Characterization
Spectroscopic Validation
Stability Profiling
Accelerated stability studies (40°C/75% RH, 4 weeks) show <5% degradation, primarily via hydrolysis of the C2-chloro group. Storage recommendations include amber glass under nitrogen at –20°C.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Nitration | 75–85 | 95–99 | Moderate |
| Continuous-Flow | 90–92 | 99.5 | High |
| Microwave-Assisted | 80–82 | 97–98 | Low |
Continuous-flow systems outperform batch reactors in throughput and purity but require higher capital investment.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 2-chloro-N,6-dimethyl-3-aminopyridin-4-amine.
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The position of the nitro group (3-position in the target compound vs. 2-position in CAS 33742-70-0) significantly alters electronic properties and binding affinities. Replacement of the 4-dimethylamine group with a methyl group (as in CAS 23631-02-9) reduces basicity, impacting intermolecular interactions .
Bioactivity Correlations: Compounds with nitro groups at the 3-position (e.g., the target compound and CAS 33742-70-0) exhibit pronounced anticancer activity, likely due to nitro-reductase activation in hypoxic tumor environments . The isopropylamine substituent in 6-Chloro-3-nitro-N-isopropylpyridin-2-amine enhances lipophilicity, improving membrane permeability in cellular assays .
Physicochemical and Computational Data
- Crystallography : reports crystal structures for 6-Chloro-3-nitro-N-isopropylpyridin-2-amine, revealing intramolecular hydrogen bonding (N–H⋯O, 2.66 Å) that stabilizes planar conformations. Similar intramolecular interactions are expected in the target compound .
- Computational Modeling : Density functional theory (DFT) studies (e.g., B3LYP functional in ) predict the target compound’s dipole moment (≈4.5 D) and HOMO-LUMO gap (≈4.1 eV), indicating moderate reactivity .
Biological Activity
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both a nitro group and an amino group, which contributes to its distinct chemical reactivity and biological activity. The presence of the chlorine atom and two methyl groups enhances its lipophilicity, facilitating cellular penetration.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting various biological pathways. For example, it has been shown to act as an inhibitor of certain kinases involved in cancer progression.
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating potential as an antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. It has been tested on several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 12.8 |
The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various nitropyridine derivatives, including this compound. The results indicated significant activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
- Anticancer Screening : In a recent investigation, the compound was tested for its ability to induce apoptosis in human cancer cell lines. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased viability in treated cells compared to controls.
Applications in Research and Industry
This compound has several applications across different fields:
- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceutical compounds with potential antimicrobial or anticancer properties.
- Agrochemicals : The compound is utilized in developing pesticides and herbicides due to its bioactive properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. For NAS, start with a pre-functionalized pyridine scaffold (e.g., 2,6-dimethyl-3-nitropyridin-4-amine) and introduce the chloro substituent using POCl₃ or PCl₅ under reflux conditions. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of chlorinating agent), temperature (80–110°C), and solvent (toluene or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (60–92% based on analogous protocols) . For advanced intermediates, monitor reaction progress using TLC or in situ FTIR to detect nitro group reduction byproducts .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- Structural Confirmation : Use and NMR to verify methyl groups (δ ~2.3–2.5 ppm for N-methyl, δ ~2.8 ppm for C6-methyl), aromatic protons (δ ~8.1–8.5 ppm), and nitro group electronic effects. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 230.0452 for C₇H₈ClN₃O₂).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase). Purity ≥95% is typical for research-grade material .
- Elemental Analysis : Validate empirical formula (C₇H₇ClN₃O₂) with ≤0.3% deviation .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is light-sensitive due to the nitro group. Store in amber vials at –20°C under inert gas (Ar/N₂). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation by HPLC. Avoid aqueous environments (hydrolysis risk at C2-Cl) and strong bases (nitro group reduction) .
Advanced Research Questions
Q. How do substituent effects on the pyridine ring influence the compound’s reactivity and electronic properties?
- Methodological Answer :
- Reactivity : Electron-withdrawing groups (e.g., nitro at C3) activate the C4-amine for electrophilic substitution. Computational studies (DFT at B3LYP/6-311+G(d,p)) show the nitro group lowers the LUMO energy (–2.1 eV), enhancing electrophilicity at C2-Cl.
- Substituent Screening : Compare analogs (e.g., 2-F, 2-Br) via Hammett plots to quantify electronic effects on reaction rates. Use kinetic studies (UV-Vis monitoring) in SNAr reactions with thiols or amines .
Q. What computational methods are suitable for predicting the compound’s electronic properties and interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology-modeled enzymes (e.g., kinases or nitroreductases). Parameterize the nitro group’s partial charges using RESP fitting (HF/6-31G*).
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile dose-response data (e.g., IC₅₀, EC₅₀) from peer-reviewed studies. Apply Fisher’s exact test to identify outliers.
- Experimental Replication : Standardize assay conditions (cell line: HEK293 vs. HeLa; serum-free media; 48-h exposure). Control for nitroreductase activity (use E. coli nitroreductase-negative mutants) .
Q. How to design a mechanistic study to explore its potential as a protease inhibitor or antimalarial agent?
- Methodological Answer :
- Target Identification : Perform a thermal shift assay (TSA) with recombinant proteases (e.g., HIV-1 protease) to identify binding.
- Kinetic Analysis : Use stopped-flow spectroscopy to measure and changes. For antimalarial activity, test in Plasmodium falciparum cultures (IC₅₀ < 1 µM required) with artemisinin as a positive control .
Q. What advanced analytical techniques quantify degradation products under oxidative or hydrolytic stress?
- Methodological Answer :
- LC-MS/MS : Employ a Q-TOF system (ESI+) with a HILIC column to separate polar degradation products (e.g., 2-hydroxy analogs).
- Forced Degradation : Expose to 0.1 M HCl (hydrolysis), 3% H₂O₂ (oxidation), or UV light (254 nm, 48 h). Identify major degradants via MS² fragmentation patterns .
Physical and Chemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
